molecular formula C13H12BrNO3 B1613520 Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate CAS No. 954230-26-3

Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1613520
CAS RN: 954230-26-3
M. Wt: 310.14 g/mol
InChI Key: NRIXSBIOTXLVAC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate, commonly known as Br-M-I-C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Br-M-I-C belongs to the class of isoxazole carboxylates, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthetic Building Blocks for Heterocycles Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate and related compounds have been utilized as aryl radical building blocks in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This involves the alkylation of azoles like imidazoles, pyrroles, indoles, and pyrazoles to create radical precursors, which upon cyclization yield new 6-membered rings attached to the azoles. These cyclizations represent key steps in the formation of complex molecular architectures, with the aryl radicals undergoing intramolecular homolytic aromatic substitution onto the azole rings. Such processes have significant implications in synthetic chemistry, offering pathways to diverse heterocyclic compounds with potential biological and pharmacological activities (Allin et al., 2005).

Corrosion Inhibitors for Mild Steel Derivatives of ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate have been investigated for their corrosion inhibition properties on mild steel, which is crucial for industrial applications, especially in acidic environments like pickling processes. The studies involve the use of electrochemical techniques to assess the efficacy of these compounds in protecting metal surfaces against corrosion. The high efficiency of these inhibitors, reaching up to 98.8%, suggests their potential utility in industrial corrosion protection, with their mode of action involving the formation of protective adsorbed layers on the metal surface. This research highlights the importance of such compounds in materials science and engineering, offering insights into their application in extending the lifespan of metal components and structures (Dohare et al., 2017).

Catalysis in Organic Synthesis Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate related compounds have been employed as substrates in catalyzed synthetic reactions, such as the one-pot synthesis of polyhydroquinoline derivatives. These reactions are facilitated by Bronsted acidic ionic liquid catalysts under solvent-free conditions, showcasing a greener and more sustainable approach to chemical synthesis. The method emphasizes clean and simple procedures that yield desired products efficiently, highlighting the versatility of these compounds in facilitating diverse chemical transformations. This aspect of research underscores the ongoing efforts to develop more environmentally benign catalytic processes in organic synthesis, contributing to the principles of green chemistry (Khaligh, 2014).

properties

IUPAC Name

ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIXSBIOTXLVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624543
Record name Ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

CAS RN

954230-26-3
Record name Ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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